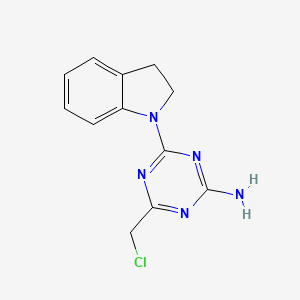

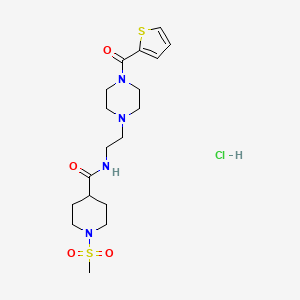

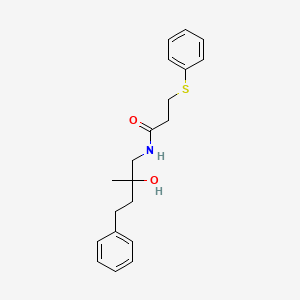

![molecular formula C14H20O3 B2926857 4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid CAS No. 39863-61-1](/img/structure/B2926857.png)

4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid” is a chemical compound with the molecular formula C11H14O3 . It is also known by other names such as “Benzenebutanoic acid, 4-methoxy-” and "(4-Methoxyphenyl)-4-butyric acid" .

Molecular Structure Analysis

The molecular structure of “4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[4-Methoxy-3-(propan-2-yl)phenyl]butanoic acid” include a molecular weight of 194.2271 . More detailed properties such as melting point, boiling point, and density can be found on chemical databases .Scientific Research Applications

Synthesis and Chemical Transformations

- A mild and efficient organic solvent-free process for the synthesis of 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in the synthesis of LY518674, has been developed through the demethylation of 4-(4-methoxyphenyl)butanoic acid using aqueous HBr without phase transfer catalysis. The process allows for the direct crystallization of 4-(4-hydroxyphenyl)butanoic acid from the reaction mixture, showcasing an environmentally friendly approach to chemical synthesis (Delhaye et al., 2006).

- A new one-pot multistep process using multifunctional catalysts has been established for the synthesis of fine chemicals, including 4-(4-methoxyphenyl)-2-butanone. This process highlights the potential of process intensification with multifunctional solid catalysts to significantly decrease the environmental impact, compared to conventional manufacturing methods (Climent et al., 2010).

Novel Compound Synthesis

- Research into the synthesis of novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides has been conducted, showcasing a series of compounds with potent urease inhibitory activity. This work demonstrates the synthesis of a compound starting from 4-(1H-indol-3-yl)butanoic acid, indicating the versatility of 4-substituted butanoic acid derivatives in medicinal chemistry (Nazir et al., 2018).

Material Science Applications

- Phloretic acid (a derivative related by structural similarity to 4-[4-methoxy-3-(propan-2-yl)phenyl]butanoic acid) has been explored as a renewable building block for enhancing the reactivity of -OH bearing molecules towards benzoxazine ring formation. This study presents a sustainable alternative to phenol, highlighting the potential of phenolic compounds in material science applications (Trejo-Machin et al., 2017).

Mechanism of Action

Target of Action

It’s known that this compound is used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this case would be the carbon atoms involved in the bond formation.

Mode of Action

In the context of Suzuki–Miyaura coupling, the compound may interact with its targets (carbon atoms) through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is likely involved in the Suzuki–Miyaura coupling pathway . This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway would be the formation of new organic compounds.

Pharmacokinetics

It’s known that the compound is used in organic synthesis , suggesting that its bioavailability would depend on the specific conditions of the synthesis process.

Result of Action

The result of the compound’s action in the context of Suzuki–Miyaura coupling is the formation of new carbon-carbon bonds . This leads to the synthesis of new organic compounds .

properties

IUPAC Name |

4-(4-methoxy-3-propan-2-ylphenyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-10(2)12-9-11(5-4-6-14(15)16)7-8-13(12)17-3/h7-10H,4-6H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOQMJFEYSBSJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)CCCC(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

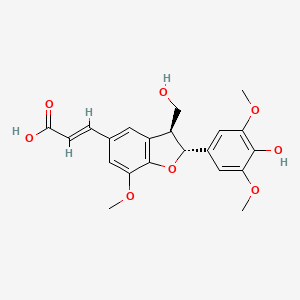

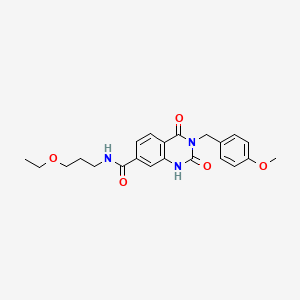

![Tert-butyl 2-[(3-cyclopropyl-6-oxopyridazin-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B2926776.png)

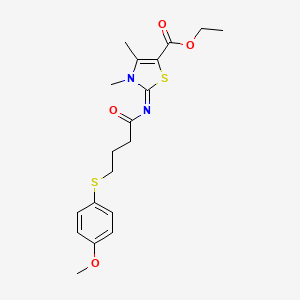

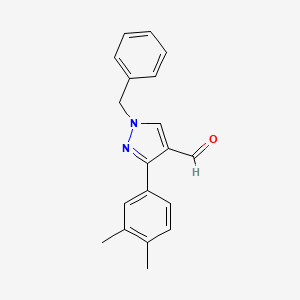

![5-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2926779.png)

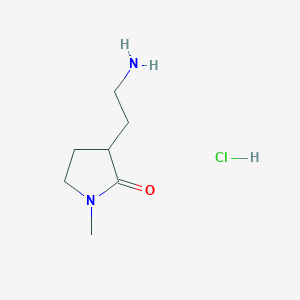

![N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycine](/img/structure/B2926787.png)

![N-[4-(3,3-Dimethylmorpholine-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B2926789.png)

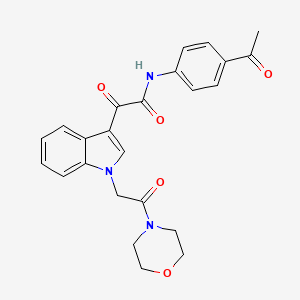

![N-(2,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2926791.png)